Potent P2X7 Antagonism Distinguishes KN-62 from Narrow-Spectrum CaMKII Inhibitors
KN-62 exhibits nanomolar potency as a non-competitive antagonist of the human P2X7 receptor, a property that is absent or substantially weaker in alternative CaMKII inhibitors such as KN-93 and STO-609. KN-62 inhibited ATP-stimulated Ba²⁺ influx in human lymphocytes with an IC₅₀ of 12.7 ± 1.5 nM (n=3) [1] and ethidium⁺ uptake with an IC₅₀ of 13.1 ± 2.6 nM (n=4) [1]. In HEK293 cells expressing recombinant human P2X7R, KN-62 antagonized BzATP-induced calcium influx with an IC₅₀ of 50.1 nM and BzATP-induced IL-1β release in differentiated THP-1 cells with an IC₅₀ of 81 nM . In direct comparator studies, KN-62 (IC₅₀ = 75 nM) was approximately 47-fold more potent than the broad-spectrum P2 antagonist PPADS (IC₅₀ = 3,500 nM) at blocking BzATP-induced IL-1β release in THP-1 cells [2].
| Evidence Dimension | P2X7 receptor antagonism potency (IL-1β release inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 75 nM |
| Comparator Or Baseline | PPADS: IC₅₀ = 3,500 nM |
| Quantified Difference | KN-62 is 46.7-fold more potent than PPADS |
| Conditions | THP-1 cells; BzATP-induced IL-1β release; ELISA detection |
Why This Matters
For experiments requiring simultaneous blockade of P2X7 receptor signaling and CaMKII activity, KN-62 provides dual-target coverage that narrow-spectrum CaMKII inhibitors cannot achieve, reducing the number of compounds required and simplifying experimental design.
- [1] Gargett CE, Wiley JS. The isoquinoline derivative KN-62 a potent antagonist of the P2Z-receptor of human lymphocytes. Br J Pharmacol. 1997;120(8):1483-1490. View Source
- [2] Donnelly-Roberts DL, Namovic MT, Faltynek CR, Jarvis MF. Mitogen-activated protein kinase and caspase signaling pathways are required for P2X7 receptor-induced pore formation in human THP-1 cells. J Pharmacol Exp Ther. 2004;308(3):1053-1061. View Source
